molecular formula C20H22N2O3 B11442353 2-[(Adamantan-1-YL)methyl]-5-(2H-1,3-benzodioxol-5-YL)-1,3,4-oxadiazole

2-[(Adamantan-1-YL)methyl]-5-(2H-1,3-benzodioxol-5-YL)-1,3,4-oxadiazole

Cat. No.: B11442353
M. Wt: 338.4 g/mol
InChI Key: ZEZIJHWTPTUMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Adamantan-1-YL)methyl]-5-(2H-1,3-benzodioxol-5-YL)-1,3,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The adamantane moiety provides the compound with unique structural and chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Adamantan-1-YL)methyl]-5-(2H-1,3-benzodioxol-5-YL)-1,3,4-oxadiazole typically involves the reaction of adamantane derivatives with benzodioxole-containing precursors. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Adamantan-1-YL)methyl]-5-(2H-1,3-benzodioxol-5-YL)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

2-[(Adamantan-1-YL)methyl]-5-(2H-1,3-benzodioxol-5-YL)-1,3,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Adamantan-1-YL)methyl]-5-(2H-1,3-benzodioxol-5-YL)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to penetrate biological membranes, while the oxadiazole ring can interact with various enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Adamantan-1-YL)methyl]-5-(2H-1,3-benzodioxol-5-YL)-1,3,4-oxadiazole is unique due to the presence of the benzodioxole moiety, which imparts additional electronic and steric properties. This makes it distinct from other adamantane-containing oxadiazoles and tetrazoles, potentially leading to different biological activities and applications .

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

2-(1-adamantylmethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C20H22N2O3/c1-2-16-17(24-11-23-16)6-15(1)19-22-21-18(25-19)10-20-7-12-3-13(8-20)5-14(4-12)9-20/h1-2,6,12-14H,3-5,7-11H2

InChI Key

ZEZIJHWTPTUMQM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC4=NN=C(O4)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.